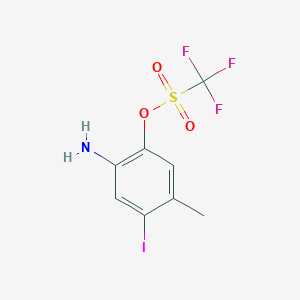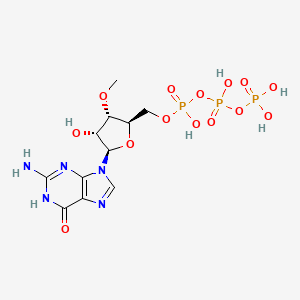
3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is a methylated derivative of guanosine triphosphate. This compound is notable for its role in various biochemical processes, particularly in the study of RNA synthesis and function. It is often used in research settings to investigate the mechanisms of RNA polymerase and other enzymes involved in nucleic acid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of guanosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide or potassium carbonate to facilitate the methylation at the 3’-hydroxyl group of guanosine triphosphate.
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: Nucleophilic substitution reactions can take place, especially at the phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as ammonia or primary amines can react with the phosphate groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-3’-O-methylguanosine 5’-(tetrahydrogen triphosphate), while substitution reactions can yield various modified nucleotides.
Wissenschaftliche Forschungsanwendungen
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) has several important applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of nucleotides.
Biology: This compound is crucial in the study of RNA synthesis and function, particularly in understanding the role of methylation in RNA processing and stability.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to RNA metabolism and potential therapeutic targets.
Industry: It is used in the development of diagnostic tools and assays for detecting and quantifying RNA and related biomolecules.
Wirkmechanismus
The mechanism of action of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA by RNA polymerase. The methylation at the 3’-position can affect the binding and processing of RNA by various enzymes, influencing RNA stability and function. This compound can also act as a chain terminator in RNA synthesis, providing a tool for studying the elongation and termination phases of transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-(tetrahydrogen triphosphate): The non-methylated form, which is a standard nucleotide involved in RNA synthesis.
2’-O-Methylguanosine 5’-(tetrahydrogen triphosphate): Another methylated derivative, but with the methyl group at the 2’-position.
7-Methylguanosine 5’-(tetrahydrogen triphosphate): Methylated at the 7-position, commonly found in the cap structure of eukaryotic mRNA.
Uniqueness
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can influence RNA polymerase activity and RNA stability differently compared to other methylated nucleotides. This makes it a valuable tool for dissecting the roles of methylation in RNA biology and for developing novel therapeutic strategies targeting RNA processes.
Eigenschaften
Molekularformel |
C11H18N5O14P3 |
|---|---|
Molekulargewicht |
537.21 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
OHOBECDATGAGJW-KQYNXXCUSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


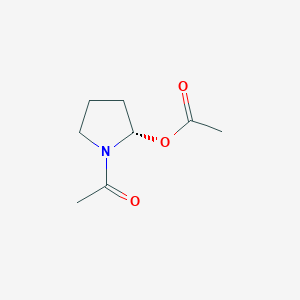
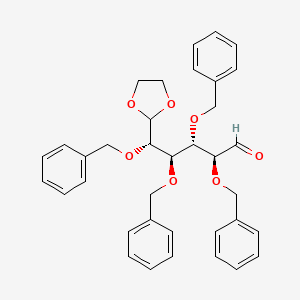
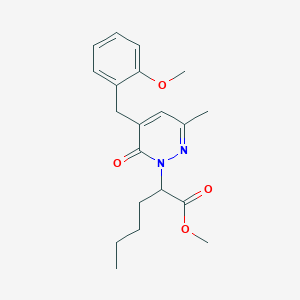
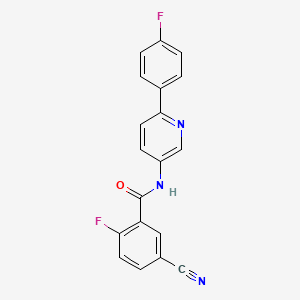
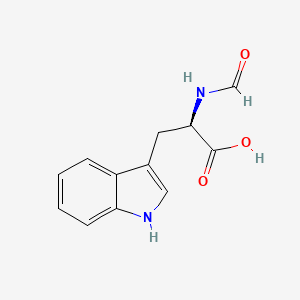

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
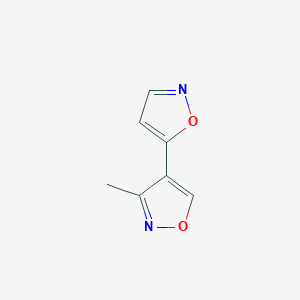


![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
